Carcinine

Metabolic Stability Pharmacokinetics In Vivo Assays

Why choose Carcinine over Carnosine? Carcinine resists hydrolysis by carnosinase, providing superior metabolic stability and sustained exposure in chronic in vivo models. It acts as a highly selective histamine H3 receptor antagonist (Ki=0.2939 µM vs. >365 µM for H1/H2), making it the definitive tool for studies on cognitive impairment, epilepsy, and cardiovascular function. Ideal for topical antioxidant formulations requiring long-lasting protection without enzymatic breakdown. Ensure reproducibility—don't substitute.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 56897-53-1
Cat. No. B1662310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarcinine
CAS56897-53-1
Synonyms3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCNC(=O)CCN
InChIInChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13)
InChIKeyANRUJJLGVODXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Carcinine (CAS 56897-53-1) as a Stable and Selective Imidazole Peptidomimetic for R&D


Carcinine (β-alanylhistamine, CAS 56897-53-1) is a naturally occurring imidazole-containing dipeptide found in crustacean and mammalian tissues [1]. It is a structural analog of the well-known dipeptide antioxidant L-carnosine. Unlike carnosine, which is susceptible to rapid enzymatic degradation, carcinine is characterized by its resistance to hydrolysis by carnosinase and other dipeptidases, which is a critical feature for applications requiring extended bioavailability [2]. Functionally, it acts as a selective histamine H3 receptor antagonist and an antioxidant, properties that make it a key research compound in neurology, dermatology, and cardiovascular studies [3].

Procurement Risk: Why Carnosine and Other Analogs Cannot Substitute for Carcinine


While carcinine shares an antioxidant profile with carnosine and other imidazole dipeptides, their functional equivalence is a critical misconception for scientific applications. The primary differentiator lies in their metabolic fate. Carnosine is rapidly hydrolyzed in vivo by serum and tissue carnosinases, with a hydrolysis rate 3-4 times higher than anserine, leading to a short biological half-life and limiting its utility in long-term or systemic studies [1]. In contrast, carcinine's structure renders its hydrolysis by these enzymes 'negligible' [1]. This stark difference in enzymatic stability is not shared by carnosine or other close structural analogs like anserine or homocarnosine [1]. Furthermore, carcinine introduces a distinct and potent pharmacological mechanism as a highly selective histamine H3 receptor antagonist, a property entirely absent or negligible in carnosine [2]. Substituting carcinine with carnosine or other in-class compounds would therefore confound experimental data due to vastly different pharmacokinetic stability and introduce off-target or lack-of-target effects related to the histaminergic system.

Carcinine Procurement: Quantifiable Performance Advantages in Key R&D Dimensions


Enzymatic Stability: Carcinine vs. Carnosine Resistance to Carnosinase Hydrolysis

Carcinine demonstrates near-complete resistance to enzymatic degradation by carnosinase, in stark contrast to carnosine. This difference in stability is a primary justification for its selection in long-term in vivo models or formulations where sustained presence is required [1].

Metabolic Stability Pharmacokinetics In Vivo Assays

Selective Histamine H3 Receptor Antagonism: Carcinine's Unique Affinity Profile vs. H1/H2 Receptors

Carcinine exhibits a high degree of selectivity for the histamine H3 receptor over the H1 and H2 subtypes. This quantifiable selectivity defines its specific neuropharmacological application, distinguishing it from broader-acting histaminergic compounds and from carnosine which lacks this specific receptor activity [1].

Neuroscience Receptor Binding Selectivity

Comparative Vasoactive Potency: Carcinine's Greater Efficacy than Carnosine and Histamine

In a vertebrate model, carcinine demonstrated a significantly more potent vasodepressive effect than carnosine. This quantitative difference in physiological activity further underscores that the compounds are not pharmacologically interchangeable [1].

Cardiovascular Pharmacology Vasodilation In Vivo Efficacy

Antioxidant Activity: Carcinine and Carnosine Show Comparable In Vitro Potency

While carcinine offers superior stability and unique receptor activity, it maintains antioxidant efficacy comparable to carnosine in key in vitro assays. This ensures that researchers do not sacrifice antioxidant function when choosing the more stable compound [1].

Antioxidant Capacity Lipid Peroxidation Free Radical Scavenging

Carcinine: Recommended Research and Industrial Applications Based on Proven Differentiation


Neuroscience and Pharmacology: H3 Receptor-Mediated Disorders

Carcinine is the superior choice for studies on histamine H3 receptor function in models of epilepsy, cognitive impairment, or locomotor activity. Its proven high selectivity for the H3 receptor (Ki = 0.2939 μM vs. >365 μM for H1/H2) ensures targeted modulation of the histaminergic system, while its enzymatic stability supports consistent exposure in chronic in vivo dosing models [1].

Cosmeceutical and Ophthalmic Formulation Development

For developing topical formulations intended for long-lasting antioxidant protection, carcinine is the recommended active over carnosine. Its 'negligible' hydrolysis by carnosinase [1] and other dipeptidases means it remains stable on the skin or ocular surface for extended periods, as demonstrated in ex vivo prolongation of physiological responses [2]. This stability profile allows for less frequent application and potentially more efficacious formulations against oxidative stress and glycation.

Long-Term In Vivo Studies of Metabolic and Cardiovascular Disease

In chronic animal models of diabetes, metabolic syndrome, or cardiovascular function, the rapid degradation of carnosine makes dosing and interpretation of results challenging. Carcinine's resistance to enzymatic breakdown provides more reliable and sustained exposure [1]. Its demonstrated vasoactive effects, being twice as potent as carnosine in reducing blood pressure, offer a clear and quantifiable endpoint for studying hemodynamic changes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carcinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.